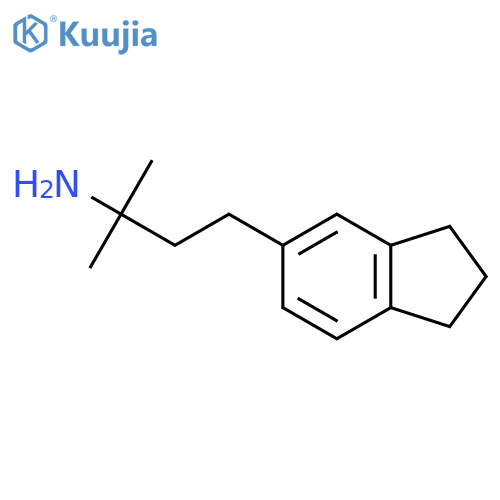Cas no 1368615-92-2 (4-(2,3-dihydro-1H-inden-5-yl)-2-methylbutan-2-amine)

1368615-92-2 structure
商品名:4-(2,3-dihydro-1H-inden-5-yl)-2-methylbutan-2-amine
4-(2,3-dihydro-1H-inden-5-yl)-2-methylbutan-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-(2,3-dihydro-1H-inden-5-yl)-2-methylbutan-2-amine
- EN300-1851232
- 1368615-92-2
-
- インチ: 1S/C14H21N/c1-14(2,15)9-8-11-6-7-12-4-3-5-13(12)10-11/h6-7,10H,3-5,8-9,15H2,1-2H3
- InChIKey: VOBOKEBPKUXWJR-UHFFFAOYSA-N
- ほほえんだ: NC(C)(C)CCC1C=CC2CCCC=2C=1
計算された属性
- せいみつぶんしりょう: 203.167399674g/mol
- どういたいしつりょう: 203.167399674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 26Ų
4-(2,3-dihydro-1H-inden-5-yl)-2-methylbutan-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1851232-10.0g |
4-(2,3-dihydro-1H-inden-5-yl)-2-methylbutan-2-amine |
1368615-92-2 | 10g |
$5774.0 | 2023-06-02 | ||
| Enamine | EN300-1851232-2.5g |
4-(2,3-dihydro-1H-inden-5-yl)-2-methylbutan-2-amine |
1368615-92-2 | 2.5g |
$2100.0 | 2023-09-19 | ||
| Enamine | EN300-1851232-0.25g |
4-(2,3-dihydro-1H-inden-5-yl)-2-methylbutan-2-amine |
1368615-92-2 | 0.25g |
$985.0 | 2023-09-19 | ||
| Enamine | EN300-1851232-1.0g |
4-(2,3-dihydro-1H-inden-5-yl)-2-methylbutan-2-amine |
1368615-92-2 | 1g |
$1343.0 | 2023-06-02 | ||
| Enamine | EN300-1851232-5.0g |
4-(2,3-dihydro-1H-inden-5-yl)-2-methylbutan-2-amine |
1368615-92-2 | 5g |
$3894.0 | 2023-06-02 | ||
| Enamine | EN300-1851232-10g |
4-(2,3-dihydro-1H-inden-5-yl)-2-methylbutan-2-amine |
1368615-92-2 | 10g |
$4606.0 | 2023-09-19 | ||
| Enamine | EN300-1851232-0.05g |
4-(2,3-dihydro-1H-inden-5-yl)-2-methylbutan-2-amine |
1368615-92-2 | 0.05g |
$900.0 | 2023-09-19 | ||
| Enamine | EN300-1851232-5g |
4-(2,3-dihydro-1H-inden-5-yl)-2-methylbutan-2-amine |
1368615-92-2 | 5g |
$3105.0 | 2023-09-19 | ||
| Enamine | EN300-1851232-0.5g |
4-(2,3-dihydro-1H-inden-5-yl)-2-methylbutan-2-amine |
1368615-92-2 | 0.5g |
$1027.0 | 2023-09-19 | ||
| Enamine | EN300-1851232-0.1g |
4-(2,3-dihydro-1H-inden-5-yl)-2-methylbutan-2-amine |
1368615-92-2 | 0.1g |
$943.0 | 2023-09-19 |
4-(2,3-dihydro-1H-inden-5-yl)-2-methylbutan-2-amine 関連文献
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
1368615-92-2 (4-(2,3-dihydro-1H-inden-5-yl)-2-methylbutan-2-amine) 関連製品
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
